molecular formula C18H26N4O2 B7043543 1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one

1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one

Cat. No.: B7043543
M. Wt: 330.4 g/mol
InChI Key: NZCOHMWRORKRBC-UHFFFAOYSA-N
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Description

1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one is a complex organic compound that features a unique structure combining a pyrimidine ring, a piperidine ring, and an azocane ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a piperidine derivative, followed by cyclization to form the azocane ring. The reaction conditions often involve the use of catalysts such as zinc chloride (ZnCl₂) and solvents like ethanol, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Oxo-2-(4-pyrimidin-2-ylpiperidin-1-yl)ethyl]azocan-2-one
  • 1-[2-Oxo-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethyl]azocan-2-one
  • 1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-thione

Uniqueness

1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[2-oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c23-17-5-3-1-2-4-10-22(17)13-18(24)21-11-7-15(8-12-21)16-6-9-19-14-20-16/h6,9,14-15H,1-5,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCOHMWRORKRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(C(=O)CC1)CC(=O)N2CCC(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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